

Pressure-Induced Phase Transitions in Cesium Bromide: A Technical Guide

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Compound of Interest

Compound Name: Cesium bromide

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This technical guide provides a comprehensive overview of the structural phase transitions observed in **Cesium Bromide** (CsBr) under the application of high pressure. The document details the sequence of these transformations, presents key quantitative data in a structured format, outlines the experimental methodologies employed for their investigation, and provides visual representations of the transition pathways and experimental workflows.

Introduction

Cesium Bromide (CsBr) is an alkali halide that serves as a model system for studying pressure-induced phase transitions in ionic compounds. At ambient conditions, CsBr adopts the well-known Cesium Chloride (B2-type) crystal structure. The application of pressure alters the interatomic distances, leading to a series of structural rearrangements to achieve more compact packing and lower enthalpy. Understanding these transitions is crucial for fundamental solid-state physics and materials science, with implications for predicting the behavior of materials under extreme conditions.

Recent studies, combining high-pressure experimental techniques with theoretical calculations, have revealed a rich and complex phase diagram for CsBr at pressures extending into the megabar range (over 100 GPa). These investigations have identified several high-pressure phases and predicted the metallization of CsBr under extreme compression.

Pressure-Induced Structural Phase Transitions

Under increasing pressure, **Cesium Bromide** undergoes a sequence of structural transformations. The primary transition observed experimentally is from the ambient B2 phase to an orthorhombic structure. Computational studies predict further transitions at even higher pressures.

The B2 (Pm-3m) to Pmma Transition

The most well-documented high-pressure phase transition in CsBr is from its initial cubic B2 structure (space group Pm-3m) to an orthorhombic Pmma structure. This transition is observed to occur at approximately 60 GPa.[1][2][3] This transformation involves a significant distortion of the crystal lattice.

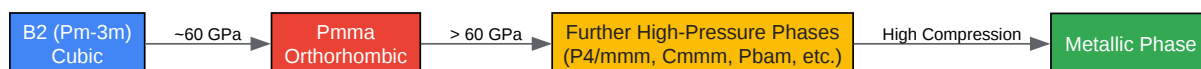
Theoretically Predicted High-Pressure Phases

First-principles calculations and algorithms for crystal structure prediction have suggested the existence of several other stable or metastable phases of CsBr at pressures up to 200 GPa.[2][4][5] These predicted phases include structures with P4/mmm, Cmmm, Pbam, and Pnma space groups.[2] Enthalpy calculations as a function of pressure are used to determine the thermodynamically favored structures at different pressure regimes.

Metallization at High Pressure

Theoretical calculations indicate that at very high pressures, the electronic band gap of CsBr closes, leading to a transition from an insulating to a metallic state.[2][4][5] This metallization is a common phenomenon in alkali halides under extreme compression.

The logical progression of these phase transitions can be visualized as follows:



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Caption: Pressure-induced phase transition sequence in CsBr.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the crystal structures and phase transitions of CsBr under pressure.

Table 1: Crystal Structure Data for CsBr at Ambient and High Pressure

| Phase | Space Group | Crystal System | Pressure (GPa) | Lattice Parameters (Å) |
|-------|-------------|----------------|----------------|---------------------------------|
| B2 | Pm-3m | Cubic | Ambient | a = 4.286 |
| Pmma | Pmma | Orthorhombic | 80 | a = 4.491, b = 2.796, c = 4.289 |

Note: Lattice parameters for high-pressure phases are from theoretical calculations and experimental data may vary.[\[2\]](#)[\[3\]](#)

Table 2: Predicted High-Pressure Phase Transitions for CsBr

| Transition | Predicted Transition Pressure (GPa) |
|---------------|-------------------------------------|
| Pm-3m → Pmma | ~60 |
| Pmma → P4/mmm | > 80 (Theoretical) |
| Pmma → Pnma | > 80 (Theoretical) |

Note: These are theoretically predicted transition pressures and the exact pressures can vary based on experimental conditions such as temperature and hydrostaticity.[\[2\]](#)

Experimental Protocols

The investigation of phase transitions in CsBr under high pressure primarily relies on in-situ techniques using diamond anvil cells (DACs). The two most common methods are high-pressure X-ray diffraction and high-pressure Raman spectroscopy.

High-Pressure X-ray Diffraction (HP-XRD)

High-pressure X-ray diffraction is the primary technique for determining the crystal structure of materials at extreme conditions.

Methodology:

- **Sample Preparation:** A small, single crystal or powdered sample of CsBr is loaded into a sample chamber, which is a small hole drilled in a metal gasket.
- **Pressure Medium:** A pressure-transmitting medium (e.g., silicone oil, a mixture of methanol-ethanol, or an inert gas like neon or argon) is loaded into the sample chamber along with the sample to ensure hydrostatic or quasi-hydrostatic pressure conditions.
- **Pressure Calibration:** A pressure calibrant, typically a small ruby chip, is also placed in the sample chamber. The pressure is determined by measuring the fluorescence spectrum of the ruby.
- **Diamond Anvil Cell (DAC) Operation:** The gasket is placed between two diamond anvils. Pressure is applied by mechanically driving the diamonds together.
- **X-ray Diffraction Measurement:** The DAC is mounted on a goniometer and aligned with a high-intensity X-ray beam, often from a synchrotron source. Diffraction patterns are collected on an area detector.
- **Data Analysis:** The collected diffraction patterns are integrated to produce one-dimensional diffraction profiles. These profiles are then analyzed to identify the crystal structure and refine the lattice parameters at each pressure point.

High-Pressure Raman Spectroscopy

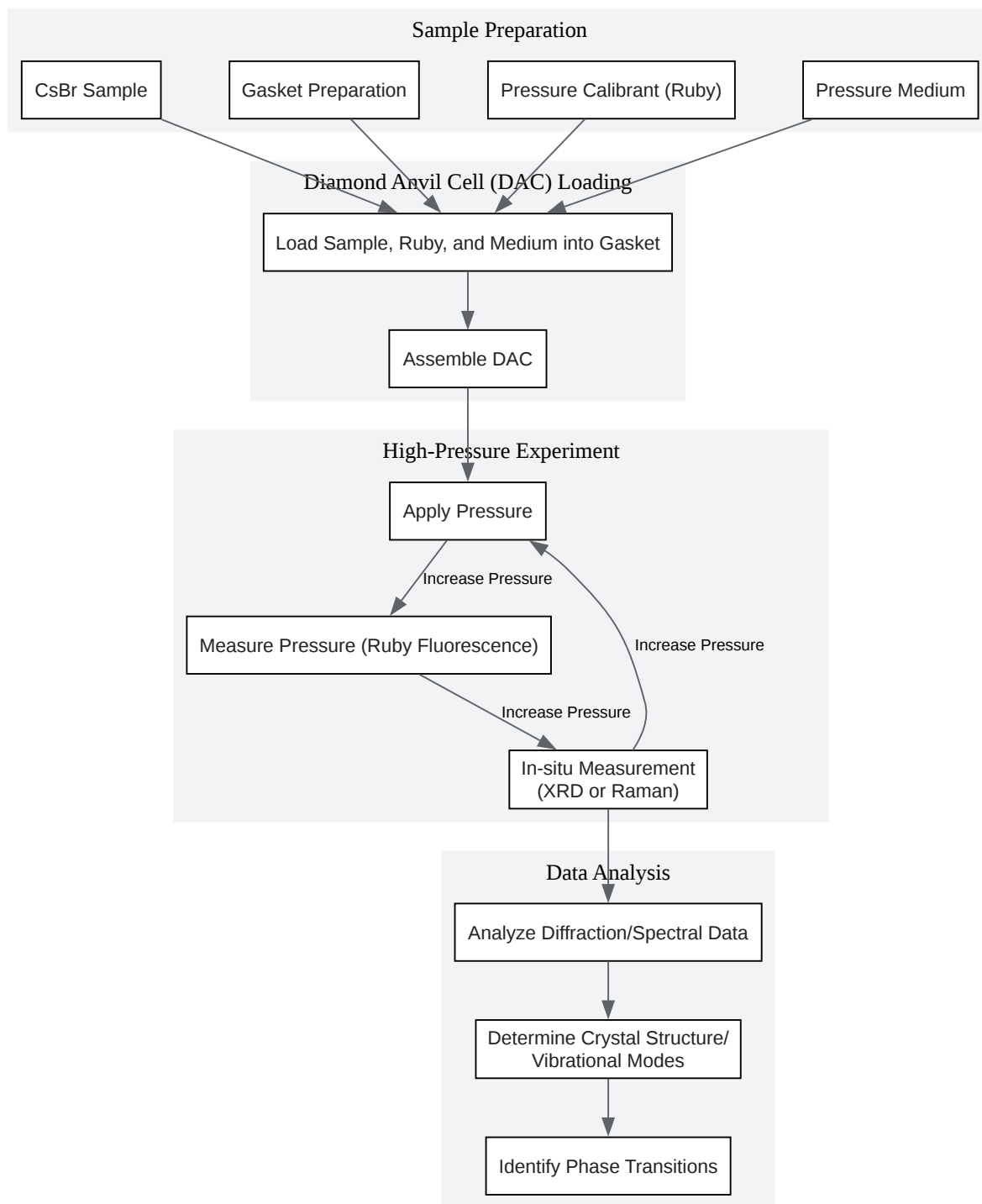
Raman spectroscopy is a powerful tool for probing changes in vibrational modes of a material, which are often sensitive to phase transitions.

Methodology:

- **Sample Loading:** Similar to HP-XRD, the CsBr sample and a ruby calibrant are loaded into a DAC with a pressure-transmitting medium.

- **Spectrometer Setup:** The DAC is placed under a microscope that is coupled to a Raman spectrometer.
- **Laser Excitation:** A monochromatic laser is focused onto the sample within the DAC.
- **Signal Collection:** The scattered light is collected and passed through a series of filters to remove the Rayleigh scattered light. The Raman scattered light is then dispersed by a grating and detected.
- **Data Interpretation:** The appearance of new Raman modes, the disappearance of existing modes, or abrupt changes in the frequency of modes as a function of pressure can indicate a phase transition.

A generalized workflow for high-pressure experiments is depicted below:



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Caption: Generalized workflow for high-pressure studies of CsBr.

Conclusion

The study of **Cesium Bromide** under high pressure reveals a fascinating series of structural phase transitions, culminating in a predicted metallic state at extreme compressions. The transition from the ambient B2 phase to an orthorhombic Pmma structure at around 60 GPa is a key experimental finding. Theoretical calculations continue to guide the exploration of even higher-pressure phases. The experimental methodologies of high-pressure X-ray diffraction and Raman spectroscopy, centered around the use of the diamond anvil cell, are indispensable tools in this field of research. The data and protocols outlined in this guide provide a foundational understanding for researchers and scientists working on the high-pressure behavior of materials.

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